molecular formula C7H16ClNO2S B6201512 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2694744-30-2

4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B6201512
CAS No.: 2694744-30-2
M. Wt: 213.73 g/mol
InChI Key: ODCUOIYOVMXYLN-UHFFFAOYSA-N
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Description

4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C7H15NO2S.ClH. It is a derivative of thiopyran, characterized by the presence of an amino group at the 4th position and two methyl groups at the 2nd and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of 2,6-dimethylthiopyran with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino group at the 4th position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .

Properties

CAS No.

2694744-30-2

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

2,6-dimethyl-1,1-dioxothian-4-amine;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-5-3-7(8)4-6(2)11(5,9)10;/h5-7H,3-4,8H2,1-2H3;1H

InChI Key

ODCUOIYOVMXYLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(S1(=O)=O)C)N.Cl

Purity

95

Origin of Product

United States

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